REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH2:9][CH2:8][C:7](=[O:10])[C:6]=1[CH2:11][CH2:12][CH3:13].[H][H]>>[CH2:11]([CH:6]1[C:7](=[O:10])[CH2:8][CH2:9][CH:5]1[CH2:4][C:3]([O:2][CH3:1])=[O:14])[CH2:12][CH3:13]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 1 liter flask purged with dry nitrogen, there
|
Type
|
ADDITION
|
Details
|
is introduced 210 ml of anhydrous methanol
|
Type
|
WAIT
|
Details
|
followed by 63.2 g of aluminium triisobutyl over thirty minutes
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is refluxed for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the solution is introduced into an autoclave with 6.5 g of 5.3% palladium on carbon
|
Type
|
CUSTOM
|
Details
|
The autoclave is closed
|
Type
|
STIRRING
|
Details
|
to homogenise the mass
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mass is filtered
|
Type
|
CUSTOM
|
Details
|
to separate the catalyst
|
Type
|
ADDITION
|
Details
|
poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted with petroleum ether (3 × 100 ml)
|
Type
|
WASH
|
Details
|
The petroleum ether solution is washed to neutrality
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
53 g of crude product are thus obtained which
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1C(CCC1=O)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |